molecular formula C24H21F3N2O6S B14789934 N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B14789934
M. Wt: 522.5 g/mol
InChI Key: VZSSJHSTZMEEEV-UHFFFAOYSA-N
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Description

N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a phenoxazine core, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone.

    Introduction of the Trifluoromethoxy Group: This step might involve the use of trifluoromethoxy reagents under specific conditions, such as the presence of a base or a catalyst.

    Sulfonamide Formation: The final step involves the reaction of the phenoxazine derivative with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxazine core.

    Reduction: Reduction reactions could potentially modify the sulfonamide or phenoxazine moieties.

    Substitution: Various substitution reactions can occur, especially involving the trifluoromethoxy group or the sulfonamide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be explored as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Biological Probes: The compound could be used as a fluorescent probe for studying biological processes.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Dye and Pigment Industry: Use in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Industry: Potential incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. For example:

    Biological Activity: It might interact with specific proteins or enzymes, inhibiting their activity or altering their function.

    Catalytic Activity: It could facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine Derivatives: Compounds with similar phenoxazine cores.

    Trifluoromethoxy Compounds: Other compounds featuring the trifluoromethoxy group.

    Sulfonamides: Compounds with sulfonamide linkages.

Uniqueness

N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its structural features, which may impart distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C24H21F3N2O6S

Molecular Weight

522.5 g/mol

IUPAC Name

N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C24H21F3N2O6S/c25-24(26,27)35-15-9-11-16(12-10-15)36(31,32)28-17-13-33-14-20(23(17)30)29-18-5-1-3-7-21(18)34-22-8-4-2-6-19(22)29/h1-12,17,20,23,28,30H,13-14H2

InChI Key

VZSSJHSTZMEEEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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